molecular formula C12H11BrO7 B8818950 Carbonic acid, C,C'-[4-(2-bromoacetyl)-1,3-phenylene] C,C'-dimethyl ester CAS No. 1428451-07-3

Carbonic acid, C,C'-[4-(2-bromoacetyl)-1,3-phenylene] C,C'-dimethyl ester

Cat. No.: B8818950
CAS No.: 1428451-07-3
M. Wt: 347.11 g/mol
InChI Key: FRZITBSDHBZGHN-UHFFFAOYSA-N
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Description

2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone is an organic compound with the molecular formula C12H11BrO7 and a molecular weight of 347.12 g/mol It is known for its unique structure, which includes a bromine atom and two methoxycarbonyl groups attached to an acetophenone backbone

Preparation Methods

The synthesis of 2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone typically involves multiple steps. One common method starts with the bromination of 2’,4’-dihydroxyacetophenone to introduce the bromine atom. This is followed by the protection of the hydroxyl groups with methoxycarbonyl groups. The reaction conditions often involve the use of bromine or a brominating agent, and the protection steps may require reagents such as dimethyl carbonate .

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone is not well-studied. its reactivity is primarily due to the presence of the bromine atom and the methoxycarbonyl groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with different properties. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed .

Comparison with Similar Compounds

2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone can be compared with similar compounds such as:

The uniqueness of 2-Bromo-2’,4’-bismethoxycarbonyloxyacetophenone lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

Properties

CAS No.

1428451-07-3

Molecular Formula

C12H11BrO7

Molecular Weight

347.11 g/mol

IUPAC Name

[2-(2-bromoacetyl)-5-methoxycarbonyloxyphenyl] methyl carbonate

InChI

InChI=1S/C12H11BrO7/c1-17-11(15)19-7-3-4-8(9(14)6-13)10(5-7)20-12(16)18-2/h3-5H,6H2,1-2H3

InChI Key

FRZITBSDHBZGHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)OC1=CC(=C(C=C1)C(=O)CBr)OC(=O)OC

Origin of Product

United States

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